molecular formula C19H21ClN2O3S B11005906 trans-4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11005906
M. Wt: 392.9 g/mol
InChI Key: PWCKRQUHSWKZMV-UHFFFAOYSA-N
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Description

trans-4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring, a thiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 2-(4-chlorophenyl)-1,3-thiazole. This intermediate is then reacted with cyclohexanecarboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, automated systems for precise control of reaction conditions, and adherence to strict safety protocols to handle potentially hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions: trans-4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, trans-4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biology, this compound is used in the study of enzyme interactions and protein binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its ability to interact with specific molecular targets, which may lead to the development of new drugs .

Industry: In industry, this compound is used in the production of specialty chemicals and materials. It is valued for its unique chemical properties, which make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of trans-4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

  • trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
  • 2-Chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone

Comparison: Compared to similar compounds, trans-4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring, a thiazole ring, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications. For example, the presence of the thiazole ring may enhance its binding affinity to certain molecular targets, while the chlorophenyl group may contribute to its stability and reactivity .

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

4-[[[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H21ClN2O3S/c20-15-7-5-13(6-8-15)18-22-16(11-26-18)9-17(23)21-10-12-1-3-14(4-2-12)19(24)25/h5-8,11-12,14H,1-4,9-10H2,(H,21,23)(H,24,25)

InChI Key

PWCKRQUHSWKZMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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